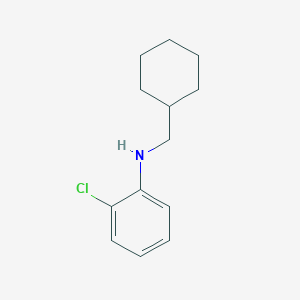

2-Chloro-N-(cyclohexylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(cyclohexylmethyl)aniline is an organic compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound consists of a chloro-substituted aniline ring attached to a cyclohexylmethyl group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 2-chloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-(cyclohexylmethyl)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted anilines.

Oxidation: Formation of nitrosoaniline or nitroaniline.

Reduction: Formation of cyclohexylmethylamine.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-N-(cyclohexylmethyl)aniline has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structure allows it to act as an intermediate in synthesizing various biologically active compounds.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may exhibit biological activities that could be harnessed for antimicrobial and anticancer applications.

Biological Studies

The compound is utilized in biological studies to evaluate mutagenicity and carcinogenicity, particularly using models such as Salmonella typhimurium. This application is crucial for understanding the safety and environmental impact of chemical compounds .

Polymer Chemistry

In polymer chemistry, this compound serves as an intermediate for producing specialty chemicals, including dyes and pigments. Its role in synthesizing polyurethane elastomers highlights its importance in the polymer industry .

Dye and Pigment Production

This compound is extensively used as an intermediate in the production of various dyes and pigments. The following table summarizes its applications in this sector:

| Application Type | Percentage Use |

|---|---|

| Polyurethane Elastomer | 60% |

| Organic Pigments | 13% |

| Reactive Dyes | 12% |

| Pharmaceuticals | 7% |

| Pesticides | 6% |

| Other | 2% |

This compound's versatility makes it a valuable component in creating vibrant colors for textiles, plastics, and coatings.

Chemical Synthesis

The compound is also significant in organic synthesis, where it acts as a precursor for various chemical reactions, including cross-coupling reactions that form C–N bonds. This application is particularly relevant in synthesizing anilines and their derivatives, which are crucial for developing new materials .

Case Study 1: Antiviral Activity

Recent studies have explored the antiviral properties of derivatives of this compound against viruses such as SARS-CoV-2 and MERS-CoV. These studies utilized immunofluorescent assays to assess the efficacy of synthesized compounds in inhibiting viral infections .

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental impact of this compound has focused on its mutagenic effects using bacterial assays. This work is essential for regulatory assessments and ensuring safe usage in industrial applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclohexylmethyl moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-N-methylaniline

- 2-Chloro-N-ethylaniline

- 2-Chloro-N-isopropylaniline

Comparison

2-Chloro-N-(cyclohexylmethyl)aniline is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications .

Activité Biologique

2-Chloro-N-(cyclohexylmethyl)aniline is an aromatic amine with a chloro substituent on the aromatic ring and a cyclohexylmethyl group attached to the nitrogen atom. Its molecular formula is C13H16ClN, and it has been the subject of various studies exploring its biological activity and potential applications in medicinal chemistry, organic synthesis, and material science.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as a lead compound for drug development. Key findings include:

- Antimicrobial Activity : Compounds in this class often exhibit antimicrobial properties, which may be attributed to their ability to interact with bacterial cell membranes or inhibit enzymatic functions essential for bacterial survival.

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that derivatives of compounds similar to this compound have shown promising results as CDK inhibitors, which are crucial targets in cancer therapy. For instance, certain derivatives demonstrated selectivity for CDK2 over CDK1, highlighting the potential for developing targeted cancer therapies .

- Protein Interaction Studies : Interaction studies have shown that modifications to the structure of this compound can significantly affect its binding affinity with biological targets, suggesting avenues for optimizing therapeutic profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(cyclohexylmethyl)aniline | No chlorine substituent | Higher basicity due to absence of electron-withdrawing group |

| 2-Chloro-N-methylaniline | Methyl group instead of cyclohexyl | Different steric effects influencing reactivity |

| N-(4-chlorobenzyl)aniline | Chlorine on para position | Exhibits distinct biological activities |

| 4-Chloro-N-(cyclopropylmethyl)aniline | Cyclopropyl instead of cyclohexyl | Potentially different pharmacokinetic properties |

This table illustrates how structural differences influence the biological activity and chemical behavior of these compounds.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various aniline derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy, revealing that modifications to the amine group enhanced antimicrobial potency.

Case Study 2: CDK Inhibition

Research involving cyclin-dependent kinase inhibitors highlighted that certain analogs of this compound exhibited IC50 values in the nanomolar range against CDK2. This selectivity suggests potential for developing targeted cancer treatments while minimizing off-target effects .

Applications in Medicinal Chemistry

Given its biological activity, this compound has potential applications in:

- Drug Development : As a scaffold for designing new therapeutic agents targeting specific diseases.

- Proteomics Research : It may serve as a tool in studying protein interactions and functions.

- Environmental Science : Investigating its degradation products and environmental behavior could provide insights into its ecological impact.

Propriétés

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBUQBMFNQEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.